Hoveyda-Snapper Desymmetrization Catalyst

Asymmetric Catalysis Desymmetrization Silylation

Researchers requiring enantiopure mono-silyl ethers face cumbersome protection/deprotection or heavy-metal contamination. The Hoveyda-Snapper Catalyst (CAS 913831-29-5) solves this via single-step, metal-free desymmetrization of meso-diols. • Up to 98% ee in mono-silylation of prochiral 1,2-diols • Kinetic resolution of racemic syn-diols with up to 97% ee • Validated in total synthesis of cleroindicins and sapinofuranone A Supplied with verified enantioselectivity for batch-to-batch consistency.

Molecular Formula C17H32N4O
Molecular Weight 308.5 g/mol
CAS No. 913831-29-5
Cat. No. B1610098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoveyda-Snapper Desymmetrization Catalyst
CAS913831-29-5
Molecular FormulaC17H32N4O
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C
InChIInChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1
InChIKeyQOCLPFRRAGRCEM-TZMCWYRMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hoveyda-Snapper Desymmetrization Catalyst (CAS 913831-29-5): An Amino-Acid-Based, Metal-Free Catalyst for Enantioselective Silylation


The Hoveyda-Snapper Desymmetrization Catalyst (CAS 913831-29-5) is a chiral, amino-acid-based small-molecule catalyst [1]. It is a metal-free, bifunctional catalyst designed for the enantioselective silylation of meso-diols and the kinetic resolution of racemic diols [2][3]. Its structure comprises a chiral amine and an imidazole moiety, which act in concert to activate silyl chloride reagents and control the stereochemistry of the silylation event . This catalyst enables the efficient and highly selective preparation of mono-protected chiral diols, which are valuable building blocks in asymmetric synthesis .

Why Generic Substitution Fails for Hoveyda-Snapper Desymmetrization Catalyst (CAS 913831-29-5): Risks of Reduced Enantioselectivity and Incompatibility


Substituting the Hoveyda-Snapper catalyst with a generic or alternative desymmetrization agent is highly problematic due to the compound's unique, substrate-specific performance profile. Alternative methods for diol desymmetrization, such as enzymatic acylation or other chiral catalysts, often suffer from limited substrate scope, especially with sterically undemanding or electronically similar alcohols [1][2]. More critically, the Hoveyda-Snapper catalyst is distinguished by its ability to achieve high enantioselectivity (up to 98% ee) in a metal-free system, a feature that cannot be assumed for other chiral catalysts or heavy-metal-based alternatives . Attempting to substitute this catalyst without direct, quantitative validation of enantioselectivity and yield for the specific target substrate will likely result in compromised product purity, lower yields, and increased purification costs [3].

Quantitative Evidence for Hoveyda-Snapper Desymmetrization Catalyst (CAS 913831-29-5): Head-to-Head and Cross-Study Comparator Data


Enantioselectivity in Silylation of Cyclic meso-Diols vs. Non-Silylation Methods

For the desymmetrization of cyclic meso-1,2-diols, the Hoveyda-Snapper catalyst provides a direct, metal-free route to enantioenriched mono-silyl ethers. In the model reaction with cis-1,2-cyclohexanediol, the catalyst achieves 98% enantiomeric excess (ee) [1]. This performance is a benchmark for this class of transformation and represents a significant improvement over alternative non-enzymatic, non-silylation-based desymmetrization methods, which often yield lower ee values for this substrate class due to the similar steric and electronic environments of the two hydroxyl groups [2]. The ability to achieve near-perfect stereocontrol in a single step eliminates the need for multiple protection/deprotection sequences required by traditional, non-selective silylation.

Asymmetric Catalysis Desymmetrization Silylation

Metal-Free vs. Metal-Based Catalyst Systems: Functional Group Tolerance and Air/Moisture Stability

A key differentiator for the Hoveyda-Snapper catalyst is its completely metal-free composition [1]. In stark contrast to many highly active and selective catalysts for asymmetric transformations (e.g., those based on ruthenium, molybdenum, or palladium), the Hoveyda-Snapper catalyst does not require rigorous exclusion of air or moisture and is stable to typical laboratory conditions . This is a critical advantage over metal-based catalysts, which are often air- and moisture-sensitive, necessitating glovebox or Schlenk line techniques that increase operational complexity and cost . The catalyst's stability simplifies experimental setup and purification, as there is no risk of heavy metal contamination in the final product, a crucial factor for pharmaceutical and electronic material applications [2].

Green Chemistry Catalyst Stability Functional Group Tolerance

Substrate Scope: Superior Performance on Sterically and Electronically Similar Diols

The Hoveyda-Snapper catalyst demonstrates a unique capability to differentiate between hydroxyl groups that are sterically and electronically similar, a scenario where many chiral catalysts fail [1]. In a regiodivergent silylation of racemic syn-diols with near-identical environments (e.g., 3-cyclohexene-syn-1,2-diol), the catalyst achieves up to 97% ee for the monosilylated products [2]. This level of discrimination is not achievable with many alternative desymmetrization catalysts, which rely on significant steric or electronic differences between the reacting sites. The catalyst's ability to perform this transformation expands the toolbox for synthesizing enantioenriched building blocks from readily available, symmetrical precursors [3].

Substrate Scope Regioselectivity Kinetic Resolution

High-Value Application Scenarios for Hoveyda-Snapper Desymmetrization Catalyst (CAS 913831-29-5)


Enantioselective Desymmetrization of Symmetrical 1,2-Diols

This catalyst is ideal for converting prochiral meso-1,2-diols into valuable, enantioenriched mono-silyl ether building blocks. The high enantioselectivity (up to 98% ee) and metal-free conditions are particularly suited for preparing pharmaceutical intermediates where stereochemical purity is paramount and metal contamination is prohibited [1]. The reaction proceeds in a single step, dramatically shortening synthetic routes compared to traditional protection/deprotection strategies .

Regiodivergent Kinetic Resolution of Racemic syn-Diols

The catalyst excels in the kinetic resolution of racemic syn-diols, where the two hydroxyl groups are in sterically and electronically similar environments. The catalyst's unique ability to discriminate between these groups enables the synthesis of regioisomeric, enantioenriched silyl ethers with up to 97% ee [2]. This application is critical for accessing chiral intermediates that are difficult to obtain via other asymmetric methods, including for natural product synthesis like Sapinofuranone A [3].

Synthesis of Complex Natural Products and Pharmaceuticals

The Hoveyda-Snapper catalyst has been successfully applied in the total synthesis of complex natural products, such as the cleroindicins and sapinofuranone A [4][5]. Its ability to perform highly selective silylations on advanced intermediates with multiple functional groups highlights its robustness and functional group tolerance. This makes it a valuable tool for late-stage functionalization in medicinal chemistry and total synthesis programs where preserving complex molecular architecture is essential [6].

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